molecular formula C17H22N2O4 B1323339 1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid CAS No. 1005378-70-0

1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid

Cat. No. B1323339
CAS RN: 1005378-70-0
M. Wt: 318.4 g/mol
InChI Key: WDQHQHXUYHOJMH-UHFFFAOYSA-N
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Description

The compound “1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .


Chemical Reactions Analysis

The Boc group is stable to a variety of reaction conditions, but can be removed under acidic conditions or with certain reagents like trifluoroacetic acid . This allows the amine to be deprotected and participate in further reactions. The carboxylic acid group can also undergo a variety of reactions, including esterification and amide bond formation.

Scientific Research Applications

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . This application is particularly useful in the field of biochemistry, where peptides and proteins play a crucial role.

2. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids. This process is essential in peptide synthesis, where protecting groups like Boc are used to prevent unwanted side reactions .

Synthesis of Sulfonamide Series

The compound can be used in the synthesis of sulfonamide series from piperidine derivatives . Sulfonamides are a class of compounds widely used in medicinal chemistry due to their antibacterial properties.

4. Synthesis of Functional Cationic Polymers and Antimicrobial Agents The compound can be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents . These materials have applications in various fields, including water treatment, drug delivery, and tissue engineering.

Synthesis of Phosphatidyl Ethanolamines

The compound is employed in the synthesis of phosphatidyl ethanolamines . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They are involved in cell signaling and membrane fusion.

Synthesis of Ornithine

The compound is used in the synthesis of ornithine . Ornithine is an amino acid that plays a role in the urea cycle, which is a process in the liver that detoxifies ammonia by converting it into urea.

properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-5-6-13(15(20)21)11-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQHQHXUYHOJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139422
Record name 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid

CAS RN

1005378-70-0
Record name 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005378-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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